Molecular Weight & Rule-of-Five Profile: 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine vs. N-Benzyl Analog
The target compound exhibits a molecular weight of 172.27 g/mol, which is 76.09 g/mol (30.6%) lower than the N‑benzyl analog (248.36 g/mol), and a LogP of 0.45 vs. 1.83 for the benzyl derivative . The lower MW and lipophilicity keep the compound well within typical fragment-based screening cutoffs (MW < 250, LogP < 3), whereas the benzyl analog approaches lead-like boundaries and presents an additional aromatic moiety that can introduce undesired π-stacking or CYP450 liabilities.
| Evidence Dimension | Molecular weight & LogP (drug-likeness parameters) |
|---|---|
| Target Compound Data | MW: 172.27 g/mol; LogP: 0.45 |
| Comparator Or Baseline | 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethylamine (CAS 1353983-30-8); MW: 248.36 g/mol; LogP: 1.83 |
| Quantified Difference | ΔMW = −76.09 g/mol (−30.6%); ΔLogP = −1.38 log units |
| Conditions | Calculated physicochemical parameters (Chemsrc database, ACD/Labs Percepta prediction module) |
Why This Matters
The lower MW and LogP of the target compound make it a more attractive fragment-sized building block for lead-discovery libraries where ligand efficiency metrics penalize excessive molecular weight and lipophilicity.
